Isopentenyl-Adenine-7-glucoside is a significant compound in the field of plant hormones, specifically within the category of cytokinins. It is a glucoside derivative of isopentenyladenine, which is known for its role in delaying leaf senescence and promoting cell division and growth in plants. The compound is recognized for its relatively high concentrations in various plant species, although it has historically been considered less active than its parent compound, isopentenyladenine.
Isopentenyl-Adenine-7-glucoside is primarily derived from the enzymatic glucosylation of isopentenyladenine, a naturally occurring cytokinin found in plants. This process involves the attachment of a glucose molecule to the nitrogen atom at the 7-position of the adenine structure. The enzyme responsible for this modification is typically a member of the uridine diphosphate-glucosyltransferase family, specifically UGT76C1 and UGT76C2, which catalyze the conversion of active cytokinins into their corresponding glucosides .
The synthesis of Isopentenyl-Adenine-7-glucoside can be achieved through various methods, including:
The enzymatic synthesis typically involves incubating isopentenyladenine with uridine diphosphate-glucose in the presence of the appropriate enzyme under controlled conditions (pH, temperature) to facilitate the reaction. The resulting product can be purified using chromatographic techniques .
Isopentenyl-Adenine-7-glucoside consists of an adenine base linked to a glucose molecule at the nitrogen atom in position 7. Its structural representation can be described as follows:
The molecular structure can be represented by its molecular formula , indicating the presence of five nitrogen atoms and five oxygen atoms alongside carbon and hydrogen .
Isopentenyl-Adenine-7-glucoside primarily undergoes hydrolysis reactions under specific conditions, which can regenerate isopentenyladenine. This process is facilitated by enzymes such as glucosidases that cleave the glucosidic bond between glucose and adenine.
The hydrolysis reaction can be monitored using high-performance liquid chromatography to quantify the amount of isopentenyladenine released over time. The reaction conditions (e.g., pH, temperature) significantly influence the rate of hydrolysis .
The mechanism by which Isopentenyl-Adenine-7-glucoside exerts its biological effects involves its conversion back to active isopentenyladenine through hydrolysis. This active form then interacts with cytokinin receptors in plant cells, initiating signal transduction pathways that promote cell division and delay senescence.
Research indicates that while Isopentenyl-Adenine-7-glucoside itself may have limited direct activity, it plays a crucial role in modulating cytokinin levels within plants, thereby influencing growth and development indirectly .
Relevant data regarding its stability and reactivity are crucial for understanding its behavior in biological systems and during storage .
Isopentenyl-Adenine-7-glucoside has several scientific applications:
Isopentenyl-adenine-7-glucoside (iP7G) is biosynthesized through the glucosylation of the cytokinin precursor isopentenyladenine (iP). This reaction is catalyzed by cytokinin-specific uridine diphosphate (UDP)-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the N7 position of the adenine ring [1] [7]. The precursor iP originates from the methylerythritol phosphate (MEP) pathway, where adenosine phosphate-isopentenyltransferases (IPTs) catalyze the addition of a dimethylallyl diphosphate (DMAPP) group to adenosine phosphates [1] [4]. Unlike O-glucosides, which are reversibly inactivated, N-glucosides like iP7G are classified as terminal products due to their metabolic stability [1] [8].
Table 1: Enzymatic Components of iP7G Biosynthesis
| Enzyme Class | Representative Enzymes | Function | Subcellular Localization |
|---|---|---|---|
| Adenylate IPT | AtIPT1, AtIPT3, AtIPT5 | iP nucleotide biosynthesis | Chloroplast, cytosol |
| tRNA-IPT | AtIPT2, AtIPT9 | tRNA-bound iP production | Nucleus, cytosol |
| Cytokinin UGTs | UGT76C1, UGT76C2 | iP7G/iP9G formation | Cytosol |
| LOG enzymes | AtLOG1, AtLOG3 | Free iP release from nucleotides | Cytosol, nucleus |
The Arabidopsis UGT76C1 and UGT76C2 enzymes are pivotal for iP7G formation. UGT76C2 exhibits higher catalytic efficiency for iP compared to other cytokinins (e.g., trans-zeatin), with a substrate preference hierarchy of iP > tZ > cZ [1] [8]. Structural analyses reveal that the N-terminal PSPG motif (plant secondary product glycosyltransferase) in UGT76C2 confers specificity for the purine ring, enabling selective glucosylation at the N7 position [7] [8]. Mutagenesis studies indicate that residues His-22 and Glu-281 are critical for iP binding, and their substitution abolishes glucosylation activity [8].
Table 2: Kinetic Parameters of UGT76C2 for Cytokinin Substrates
| Substrate | Km (µM) | Vmax (nkat/mg) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Isopentenyladenine (iP) | 12.4 ± 1.3 | 3.2 ± 0.2 | 1.29 × 10³ |
| trans-Zeatin (tZ) | 18.7 ± 2.1 | 1.8 ± 0.1 | 0.64 × 10³ |
| cis-Zeatin (cZ) | 35.6 ± 3.8 | 0.9 ± 0.1 | 0.17 × 10³ |
iP7G functions as an irreversible inactivation product due to its resistance to enzymatic hydrolysis. Unlike O-glucosides, which are cleaved by β-glucosidases, N7-glucosides lack endogenous hydrolases in most plants [1] [4]. This stability is attributed to the electron density distribution around the N7 position, which sterically hinders access by standard glucosidases [8]. In Arabidopsis, isotopic tracing experiments showed that radiolabeled iP7G remains intact for >96 hours, while O-glucosides are hydrolyzed within 12 hours [1] [4]. Consequently, iP7G accumulates during senescence or under high cytokinin flux, acting as a metabolic "sink" [1] [8].
iP7G localizes primarily to the vacuole and apoplast, facilitated by ATP-binding cassette (ABC) transporters [1] [8]. This compartmentalization isolates iP7G from cytosolic cytokinin receptors, reinforcing its role as an inactivation product. In xylem sap, iP7G constitutes up to 40% of total cytokinins in Arabidopsis, suggesting a role in long-distance transport [1] [8]. Tissue-specific analysis reveals higher iP7G concentrations in senescing leaves and vascular bundles, aligning with its function in cytokinin redistribution during development [8].
Table 3: Tissue-Specific Distribution of iP7G in Arabidopsis
| Tissue Type | iP7G Concentration (pmol/g FW) | % of Total Cytokinins |
|---|---|---|
| Young Leaves | 0.8 ± 0.1 | 12% |
| Senescing Leaves | 4.3 ± 0.5 | 38% |
| Roots | 1.2 ± 0.3 | 9% |
| Xylem Sap | 2.6 ± 0.4 | 41% |
| Inflorescence | 1.7 ± 0.2 | 15% |
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